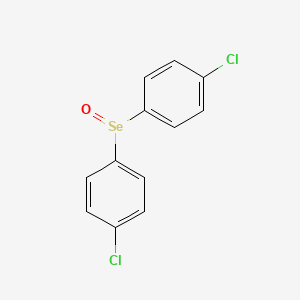
Benzoyl chloride, 2,6-dimethoxy-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoyl chloride, 2,6-dimethoxy-4-methyl-: is an organic compound with the molecular formula C10H11ClO3. It is a derivative of benzoyl chloride, characterized by the presence of two methoxy groups and one methyl group on the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzoyl chloride, 2,6-dimethoxy-4-methyl-, typically involves the chlorination of the corresponding benzoic acid derivative. One common method is the reaction of 2,6-dimethoxy-4-methylbenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions. The reaction proceeds as follows:
C10H12O4+SOCl2→C10H11ClO3+SO2+HCl
Industrial Production Methods: In industrial settings, the production of benzoyl chloride, 2,6-dimethoxy-4-methyl-, may involve large-scale chlorination processes using similar reagents but optimized for higher yields and efficiency. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions:
Substitution Reactions: Benzoyl chloride, 2,6-dimethoxy-4-methyl-, can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Friedel-Crafts Acylation: This compound can participate in Friedel-Crafts acylation reactions with aromatic compounds in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3), leading to the formation of ketones.
Hydrolysis: In the presence of water, benzoyl chloride, 2,6-dimethoxy-4-methyl-, hydrolyzes to form the corresponding benzoic acid derivative and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like pyridine.
Friedel-Crafts Acylation: Aromatic compounds and a Lewis acid catalyst like aluminum chloride.
Hydrolysis: Water or aqueous solutions under mild conditions.
Major Products Formed:
Nucleophilic Substitution: Corresponding amides, esters, or thioesters.
Friedel-Crafts Acylation: Aromatic ketones.
Hydrolysis: 2,6-dimethoxy-4-methylbenzoic acid and hydrochloric acid.
科学的研究の応用
Chemistry: Benzoyl chloride, 2,6-dimethoxy-4-methyl-, is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It serves as a building block for more complex molecules.
Biology and Medicine: In biological research, this compound can be used to modify biomolecules, such as proteins and peptides, through acylation reactions. This modification can help in studying protein functions and interactions.
Industry: In the industrial sector, benzoyl chloride, 2,6-dimethoxy-4-methyl-, is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins with specific properties.
作用機序
The mechanism of action of benzoyl chloride, 2,6-dimethoxy-4-methyl-, primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, forming covalent bonds with them. This reactivity is due to the electrophilic nature of the carbonyl carbon in the benzoyl chloride group, which is susceptible to nucleophilic attack. The methoxy and methyl groups on the benzene ring can influence the reactivity and selectivity of the compound in various reactions.
類似化合物との比較
Benzoyl chloride: The parent compound without the methoxy and methyl substituents.
2,4-Dimethoxybenzoyl chloride: A similar compound with methoxy groups at different positions on the benzene ring.
4-Methylbenzoyl chloride: A compound with a methyl group at the para position relative to the benzoyl chloride group.
Uniqueness: Benzoyl chloride, 2,6-dimethoxy-4-methyl-, is unique due to the specific positioning of the methoxy and methyl groups on the benzene ring. These substituents can affect the compound’s reactivity, making it suitable for specific applications where other benzoyl chloride derivatives may not be as effective.
特性
CAS番号 |
54812-40-7 |
|---|---|
分子式 |
C10H11ClO3 |
分子量 |
214.64 g/mol |
IUPAC名 |
2,6-dimethoxy-4-methylbenzoyl chloride |
InChI |
InChI=1S/C10H11ClO3/c1-6-4-7(13-2)9(10(11)12)8(5-6)14-3/h4-5H,1-3H3 |
InChIキー |
OMCHUCFSNUINBC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)OC)C(=O)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


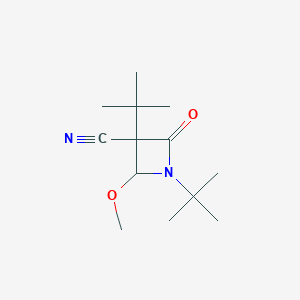
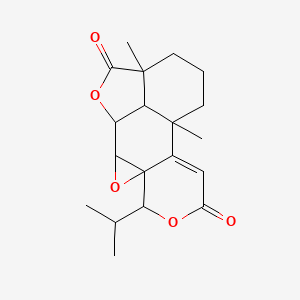
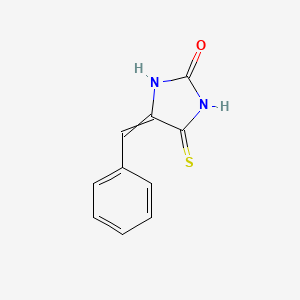
![2-(Methylsulfanyl)naphtho[2,3-b]furan-3(2H)-one](/img/structure/B14646608.png)
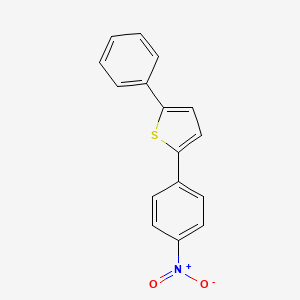
![2-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B14646617.png)
![1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene](/img/structure/B14646622.png)
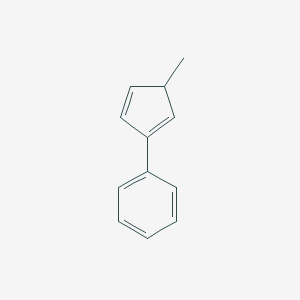
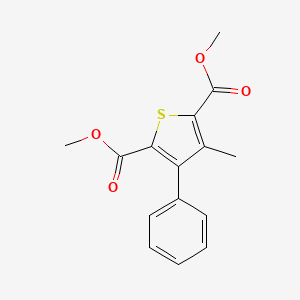
![N-{3-[Bis(2-hydroxyethyl)amino]-4-ethoxyphenyl}benzamide](/img/structure/B14646634.png)
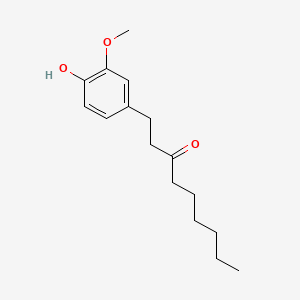
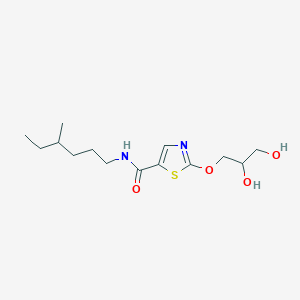
![1H-Imidazole-4-carboxaldehyde, 2-[(phenylmethyl)thio]-1-(2-propenyl)-](/img/structure/B14646656.png)
